(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride
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Overview
Description
(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₈H₁₃ClF₂O₂S and a molecular weight of 246.71 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanesulfonyl chloride functional group . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluoro-1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds . It is particularly useful in the preparation of sulfonamides, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups . This modification can alter the biological activity and stability of the biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group . This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction . For example, in biological systems, the compound can modify proteins by reacting with amino acid residues, thereby altering their function .
Comparison with Similar Compounds
Methanesulfonyl chloride: Lacks the cyclohexyl ring and fluorine substituents.
(2,2-Difluoroethyl)methanesulfonyl chloride: Contains a simpler ethyl group instead of the cyclohexyl ring.
(2,2-Difluoro-1-methylcyclohexyl)methanesulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.
Uniqueness: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of both the cyclohexyl ring and the fluorine substituents . These structural features confer specific reactivity and properties that are not observed in simpler sulfonyl chlorides . The fluorine atoms, in particular, can influence the compound’s stability and reactivity .
Properties
IUPAC Name |
(2,2-difluoro-1-methylcyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O2S/c1-7(6-14(9,12)13)4-2-3-5-8(7,10)11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIWWDGCJCBVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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